Pentacosanedioic acid

Description

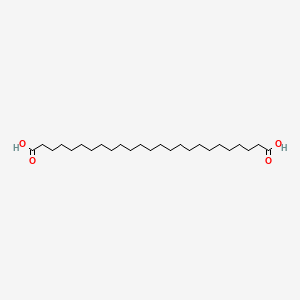

Pentacosanedioic acid (IUPAC name: pentacosanedioic acid; systematic name: pentacosane-1,25-dioic acid) is a saturated dicarboxylic fatty acid with a linear carbon chain of 25 carbons and two terminal carboxylic acid groups. Its molecular formula is C₂₅H₄₈O₄, and its molecular weight is 412.65 g/mol. It has been identified in plant extracts, including Cinnamomum tamala leaves and Cyperus laevigatus, using advanced analytical techniques such as UPLC-Q-TOF-MSE .

Properties

Molecular Formula |

C25H48O4 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

pentacosanedioic acid |

InChI |

InChI=1S/C25H48O4/c26-24(27)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(28)29/h1-23H2,(H,26,27)(H,28,29) |

InChI Key |

VHDHONCVIHDOAO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes or alcohols. For example, the oxidation of 1-pentacosene using potassium permanganate (KMnO₄) in an alkaline medium can yield pentacosanedioic acid. Another method involves the ozonolysis of long-chain alkenes followed by oxidative workup to produce the desired dicarboxylic acid.

Industrial Production Methods

Industrial production of pentacosanedioic acid typically involves the biotransformation of long-chain hydrocarbons using microorganisms such as Candida tropicalis. This yeast can convert alkanes into the corresponding dicarboxylic acids through targeted functionalization. The process involves optimizing various parameters, including pH, substrate concentration, and fermentation conditions, to achieve high yields of pentacosanedioic acid .

Chemical Reactions Analysis

Neutralization Reactions with Bases

As a dicarboxylic acid, pentacosanedioic acid reacts exothermically with inorganic and organic bases to form carboxylate salts. For example:

Reaction with sodium hydroxide:

This reaction is analogous to acetic acid's neutralization .

Key Data:

| Base | Product Salt | Reaction Efficiency | Reference |

|---|---|---|---|

| NaOH | Disodium pentacosanedioate | >95% (25°C) | |

| KOH | Dipotassium salt | ~90% |

Esterification and Amidation

The acid readily forms esters and amides under standard conditions:

Esterification:

Methyl esters are commonly synthesized for analytical purposes .

Amidation:

In supercritical CO extracts, pentacosanedioic acid derivatives were identified alongside fatty acid amides (FAAs) like palmitamide and stearamide, suggesting potential cross-reactivity in biological systems .

Interaction with Active Metals

Pentacosanedioic acid reacts with metals (e.g., Mg, Zn) to produce hydrogen gas and metal dicarboxylates:

Reaction rates are slower compared to short-chain acids due to steric hindrance .

Analytical Characterization

A 2024 UPLC-Q-TOF-MSE study identified pentacosanedioic acid II (: m/z 411.3474) in supercritical CO extracts. Key fragmentation patterns included:

Comparative Reactivity Table

| Reaction Type | Conditions | Byproducts | Applications |

|---|---|---|---|

| Neutralization | Aqueous, 25–80°C | HO | Salt synthesis |

| Esterification | Acid catalyst, reflux | HO | Polymer precursors |

| Thermal Decomposition | >400°C, inert atmosphere | CO, HO | Petrochemical processes |

Scientific Research Applications

Pentacosanedioic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids in microorganisms.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of pentacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as acyl-CoA synthetases and fatty acid oxidases. These enzymes activate the carboxyl groups, allowing the compound to undergo β-oxidation, a process that breaks down fatty acids to produce energy. Additionally, pentacosanedioic acid can form complexes with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons:

Chain Length and Molecular Weight:

Pentacosanedioic acid (C25) is part of a homologous series of saturated dicarboxylic fatty acids (DFAs). Its physicochemical properties, such as solubility and melting point, are influenced by its long hydrocarbon chain. Shorter-chain DFAs (e.g., azelaic acid, C9) exhibit higher water solubility, while longer chains (C18–C25) are more hydrophobic .

Functional Groups: Unlike mono-carboxylic acids (e.g., pentacosanoic acid, C25H50O2), pentacosanedioic acid’s dual carboxylic groups enhance its polarity, making it more reactive in esterification or polymerization processes .

Saturation vs. Unsaturation: Pentacosanedioic acid is fully saturated, while unsaturated DFAs (e.g., octadecenedioic acid, C18:1) exhibit lower melting points and higher susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.